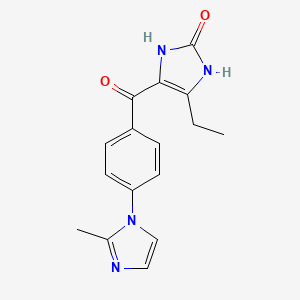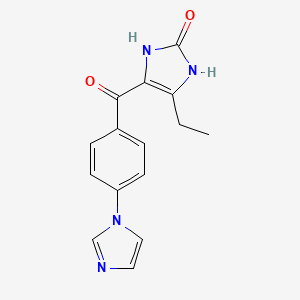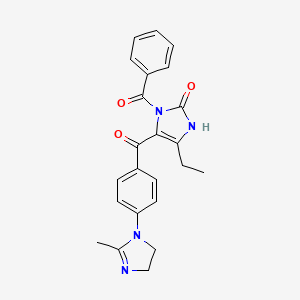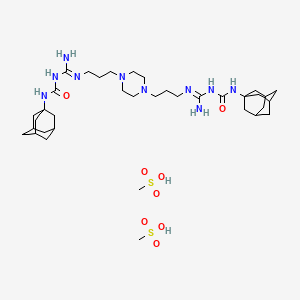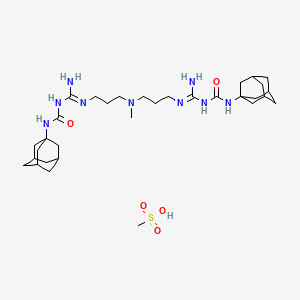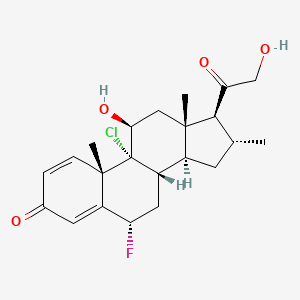
クロコルチロン
概要
説明
クロコルチロンは、主に抗炎症作用と抗掻痒作用を持つ局所用コルチコステロイドです。 これは、通常、化合物のエステル化されたバージョンであるクロコルチロンピバレートの形で使用され、皮膚炎などの様々な炎症性皮膚疾患の治療のためにクリームとして塗布されます 。 クロコルチロンは、中程度の強度のコルチコステロイドに分類され、構造中に塩素原子とフッ素原子の両方が存在することから、他のステロイドとは異なります .
科学的研究の応用
Clocortolone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying the effects of halogenation on steroid activity.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Industry: Utilized in the formulation of topical creams and ointments for therapeutic use.
作用機序
これらのタンパク質は、プロスタグランジンやロイコトリエンなどの強力な炎症メディエーターの生合成を、それらの共通の前駆体であるアラキドン酸の放出を阻害することによって制御します 。 これにより、罹患部位の炎症と痒みが軽減されます。
類似の化合物との比較
クロコルチロンは、C-9に塩素原子とC-6にフッ素原子が存在することから、局所用コルチコステロイドの中では独特です 。 この組み合わせは他のコルチコステロイドには見られず、独特の薬理学的プロファイルに貢献しています。 類似の化合物には、以下のようなものがあります。
ヒドロコルチゾン: 軽度の炎症性疾患に用いられる、低力価コルチコステロイド。
ベタメタゾン: より重症の疾患に用いられる、高力価コルチコステロイド。
トリアムシノロン: ハロゲン化パターンが異なる、別の中程度の強度のコルチコステロイド。
生化学分析
Biochemical Properties
Clocortolone interacts with various biomolecules, primarily through its anti-inflammatory, antipruritic, and vasoconstrictive properties . The precise mechanism of the anti-inflammatory activity of clocortolone, like other topical steroids, is uncertain. Corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .
Cellular Effects
Clocortolone influences cell function by reducing inflammation and itching in cells affected by steroid-responsive dermatoses . It is absorbed through the skin and handled through pharmacokinetic pathways similar to systemically administered corticosteroids .
Molecular Mechanism
Clocortolone exerts its effects at the molecular level primarily by inducing lipocortins, which control the biosynthesis of potent mediators of inflammation . This action inhibits the release of arachidonic acid, a common precursor of inflammatory mediators .
Temporal Effects in Laboratory Settings
Topically applied clocortolone can be absorbed in sufficient amounts to produce systemic effects . It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved .
Dosage Effects in Animal Models
It is known that children may absorb proportionally larger amounts of clocortolone, which can result in systemic effects .
Metabolic Pathways
Clocortolone is metabolized primarily in the liver and then excreted by the kidneys .
Transport and Distribution
Once absorbed through the skin, clocortolone is handled through pharmacokinetic pathways similar to systemically administered corticosteroids .
Subcellular Localization
The subcellular localization of clocortolone is not explicitly stated in the available literature. As a corticosteroid, it is likely to interact with glucocorticoid receptors in the cytoplasm of cells, and the resulting complex can migrate to the cell nucleus .
準備方法
合成経路と反応条件
. これらの修飾は、クロコルチロンの薬理活性に不可欠です。 反応条件は、通常、これらの変換を達成するために、様々な試薬や触媒の使用を伴いますが、工業生産方法に関する具体的な詳細は容易に得られません。
工業生産方法
クロコルチロンの工業生産は、上記のような合成経路を用いた大規模な化学合成を伴う可能性が高いです。 このプロセスは、収率と純度について最適化され、最終製品の一貫性と安全性を確保するために、厳しい品質管理が行われます。
化学反応の分析
反応の種類
クロコルチロンは、以下のを含む様々な種類の化学反応を起こします。
酸化: 特定の位置へのヒドロキシル基の導入。
還元: 二重結合を単結合への還元。
置換: 特定の炭素原子におけるハロゲン化。
一般的な試薬と条件
クロコルチロンの合成と修飾に使用される一般的な試薬には、ハロゲン化剤(例:塩素とフッ素源)、酸化剤、還元剤が含まれます。 反応条件は、実行される特定の変換に応じて異なりますが、一般的には、反応を促進するために、制御された温度と溶媒の使用を伴います。
生成される主な生成物
これらの反応から生成される主な生成物には、局所製剤で使用されるエステル化形態であるクロコルチロンピバレートが含まれます。 合成中に他の中間体や副生成物が生成される場合がありますが、これらは通常、精製プロセス中に除去されます。
科学研究への応用
クロコルチロンは、化学、生物学、医学、工業などの分野で、いくつかの科学研究への応用があります。
化学: ステロイド活性に対するハロゲン化の影響を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスと炎症経路への影響について調査されています。
医学: 皮膚炎や湿疹などの炎症性皮膚疾患の治療のために、皮膚科で広く使用されています.
工業: 治療用の局所用クリームや軟膏の製剤に使用されます。
類似化合物との比較
Clocortolone is unique among topical corticosteroids due to the presence of both a chlorine atom at C-9 and a fluorine atom at C-6 . This combination is not found in other corticosteroids, which contributes to its distinct pharmacological profile. Similar compounds include:
Hydrocortisone: A lower potency corticosteroid used for mild inflammatory conditions.
Betamethasone: A higher potency corticosteroid used for more severe conditions.
Triamcinolone: Another medium potency corticosteroid with a different halogenation pattern.
In comparison to these compounds, clocortolone offers a balance between potency and safety, making it suitable for a wide range of patients .
特性
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTMADLUXIRMGX-RFPWEZLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333489 | |
| Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clocortolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.50e-02 g/L | |
| Record name | Clocortolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The precise mechanism of the antiinflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses, in general, is uncertain. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. These enzyme transcriptional changes are mediated by the drug binding first to the glucocorticoid receptor. This complex can migrate to the cell nucleus which then binds to DNA initiating genetic activation and repression of various genes. | |
| Record name | Clocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
4828-27-7, 34097-16-0 | |
| Record name | Clocortolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4828-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clocortolone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004828277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clocortolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOCORTOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8ZUB7XE0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Clocortolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


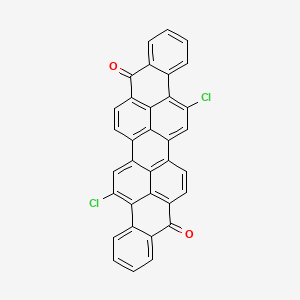
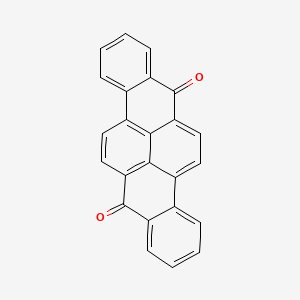
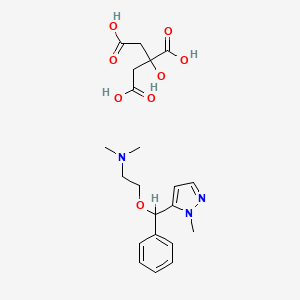
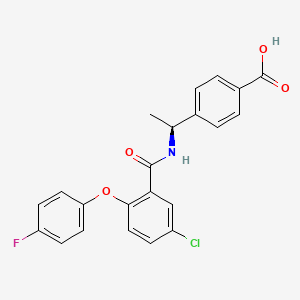
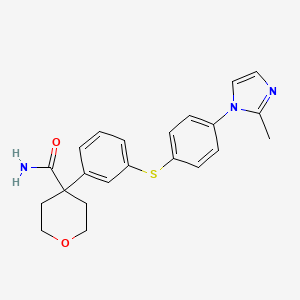
![N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide](/img/structure/B1669119.png)
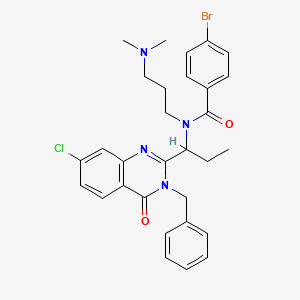
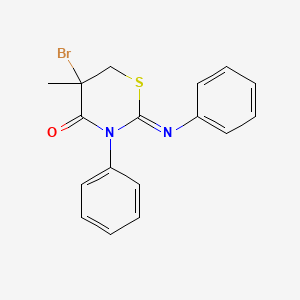
![5-iodo-2-(3-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1669124.png)
